molecular formula C12H17N B14769852 1-(4-Cyclopropylphenyl)propan-1-amine

1-(4-Cyclopropylphenyl)propan-1-amine

Katalognummer: B14769852
Molekulargewicht: 175.27 g/mol
InChI-Schlüssel: VCLUDDGVKMLGQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Cyclopropylphenyl)propan-1-amine is an organic compound with the molecular formula C₁₂H₁₇N It features a cyclopropyl group attached to a phenyl ring, which is further connected to a propan-1-amine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(4-Cyclopropylphenyl)propan-1-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia with a suitable haloalkane. For instance, the reaction of 4-cyclopropylphenylpropan-1-ol with ammonia in the presence of a catalyst can yield the desired amine. Another method involves the reduction of a corresponding nitro compound or nitrile using hydrogen in the presence of a metal catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Cyclopropylphenyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

1-(4-Cyclopropylphenyl)propan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, including polymers and catalysts

Wirkmechanismus

The mechanism of action of 1-(4-Cyclopropylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Eigenschaften

Molekularformel

C12H17N

Molekulargewicht

175.27 g/mol

IUPAC-Name

1-(4-cyclopropylphenyl)propan-1-amine

InChI

InChI=1S/C12H17N/c1-2-12(13)11-7-5-10(6-8-11)9-3-4-9/h5-9,12H,2-4,13H2,1H3

InChI-Schlüssel

VCLUDDGVKMLGQM-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1=CC=C(C=C1)C2CC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.